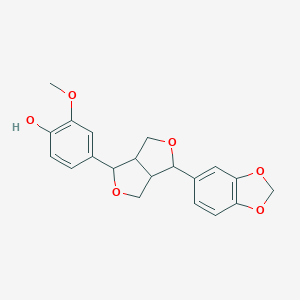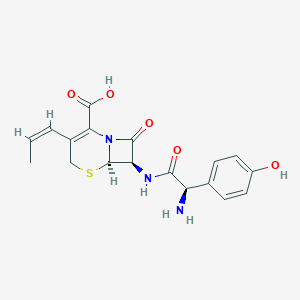
Tributyl citrate
Descripción general
Descripción
Tributyl citrate is a common solvent and plasticizer for polymers like PVC and its copolymers that are used in food wrapping films. It is also a common plasticizer employed in food contact materials, cosmetics, and food additives .
Synthesis Analysis
Tributyl citrate is commonly synthesized via the esterification of citric acid and n-butanol. Highly effective SO42-/ZrO2-TiO2 catalysts were prepared by coprecipitation and impregnation method for tributyl citrate production . Thermodynamic data of the synthesis of tributyl citrate from citric acid and n-butanol were obtained by Benson group contribution method .Molecular Structure Analysis
The molecular structure of Tributyl citrate is represented by the linear formula: HOC (COOCH2CH2CH2CH3) (CH2COOCH2CH2CH2CH3)2. It has a CAS Number of 77-94-1 and a molecular weight of 360.44 .Chemical Reactions Analysis
The production of tributyl citrate involves catalytic and self-catalyzed esterification of citric acid with 1-butanol. Both methanesulfonic acid (MSA) and Amberlyst 70 ion-exchange resin were evaluated as catalysts in the reaction . The reaction is limited by chemical equilibrium, so excess of butanol and water removal are common strategies to improve reaction conversion at the industrial scale .Physical And Chemical Properties Analysis
Tributyl citrate has a density of 1.04 g/cm3 at 20 °C. It has a boiling point of 170°C and a flash point of 184 °C .Aplicaciones Científicas De Investigación
Enhanced Oil Recovery in CO2 Injection Processes
Tributyl citrate has been studied for its role as a cosolvent in the CO2 injection process for enhanced oil recovery. The addition of Tributyl citrate at an optimum concentration of 0.3% can significantly alter the phase behavior of crude oil. It reduces the bubble point pressure from 14.28 MPa to 13.36 MPa and decreases the density from 1.00 g/cm³ to 0.95 g/cm³ . This results in an enhanced solubility of CO2 in oil, improved miscibility, and a reduction in viscosity from 0.73 mPa·s to 0.64 mPa·s . These changes facilitate the transformation of heavy components into lighter ones, stabilizing the deposition trend of heavy components and promoting more efficient CO2 extraction .
Pharmaceutical Applications
In the pharmaceutical industry, Tributyl citrate is used as a plasticizer in the production of medical tablets, capsules, and other dosage forms. It is recognized for its non-toxicity and compatibility with a wide range of polymers, making it a suitable component for pharmaceutical applications. It is also used in analytical applications such as pharma release testing, method development for qualitative and quantitative analyses, and calibration requirements .
Plasticizer in Polymer Resins
Tributyl citrate serves as an eco-friendly plasticizer in various plastic resins. It is used to improve the flexibility and workability of plastics. Its application is particularly valuable in creating medical devices, food packaging materials, and other products where non-toxicity is crucial. The synthesis of bis-(tributyl citrate acid) esters as novel green plasticizers has been explored, offering an environmentally friendly alternative with high yields .
Mecanismo De Acción
Target of Action
Tributyl citrate (TBC) is a plasticizer and its primary targets are polymers like PVC and its copolymers . It is commonly used in food wrapping films, cosmetics, and food additives . In the context of biological systems, TBC has been found to activate the Steroid and Xenobiotic Receptor (SXR), which is highly expressed in the liver and intestine .
Mode of Action
TBC interacts with its targets by increasing their flexibility and workability . In biological systems, TBC activates SXR, which in turn regulates cytochrome P450 3A4 (CYP3A4). CYP3A4 controls the metabolism of xenobiotics and endogenous steroid hormones .
Biochemical Pathways
The activation of SXR by TBC affects the metabolism of xenobiotics and endogenous steroid hormones . This can have downstream effects on various biochemical pathways. For instance, a study found that Acetyl Tributyl Citrate (ATBC), a derivative of TBC, could impact the occurrence and development of brain cancer and brain-related inflammation . It was suggested that ATBC could pose risks for cognitive impairment and neurodegeneration by modulating the apoptosis and proliferation of brain cancer cells, activating inflammatory signaling pathways, and regulating neuroplasticity .
Pharmacokinetics
A study on atbc, a derivative of tbc, found that it was rapidly absorbed and eliminated in rats, with a bioavailability of 274% . The metabolic clearance of ATBC was found to account for a considerable portion of its total clearance .
Result of Action
The activation of SXR by TBC can lead to changes in the metabolism of xenobiotics and endogenous steroid hormones . In the case of ATBC, it was suggested that it could impact the occurrence and development of brain cancer and brain-related inflammation, and pose risks for cognitive impairment and neurodegeneration .
Action Environment
The action of TBC can be influenced by environmental factors. For instance, TBC is used as a cosolvent in the CO2 injection process in crude oil extraction . The addition of TBC was found to influence the phase parameters of crude oil and the composition of residual oil . In the context of biological systems, the action of TBC could be influenced by factors such as the presence of other chemicals and the specific characteristics of the biological environment .
Safety and Hazards
Propiedades
IUPAC Name |
tributyl 2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O7/c1-4-7-10-23-15(19)13-18(22,17(21)25-12-9-6-3)14-16(20)24-11-8-5-2/h22H,4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOZVQLOBQUTQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051442 | |
| Record name | Tributyl citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless or light yellow odorless liquid; [Merck Index] | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tributyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tributyl citrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18381 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tributyl citrate | |
CAS RN |
77-94-1 | |
| Record name | Tributyl citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIBUTYL CITRATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8491 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tributyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tributyl citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributyl citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBUTYL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/827D5B1B6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of tributyl citrate?
A1: Tributyl citrate is a triester of citric acid and n-butanol. Its molecular formula is C18H32O7.
Q2: What is the molecular weight of tributyl citrate?
A2: The molecular weight of tributyl citrate is 360.44 g/mol.
Q3: What are the common methods for synthesizing tributyl citrate?
A3: Tributyl citrate is typically synthesized through the esterification of citric acid with n-butanol. Various catalysts have been explored to enhance the efficiency of this reaction, including:
- Strong Acids: Sulfuric acid [], p-toluene sulfonic acid []
- Solid Superacids: Ce(IV)-SO42-/TiO2 []
- Heteropolyacids: HPW acid [], HPA/TiO2-WO3 []
- Ionic Liquids: Imidazole acid ionic liquids []
- Solid Acid Catalysts: SO42-/Zr-MCM-41 [], M- []
Q4: What are the advantages of using solid acid catalysts for TBC synthesis?
A4: Solid acid catalysts offer several benefits for TBC synthesis, including:
- ** Reusability:** These catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity [, ].
- Environmental Friendliness: Solid acid catalysts minimize waste generation and reduce the need for environmentally harmful solvents [, ].
Q5: Can you elaborate on the use of ionic liquids as catalysts for TBC synthesis?
A5: Ionic liquids, like imidazole acid ionic liquids, have shown promise as catalysts in TBC synthesis. They offer advantages such as:
- High Catalytic Activity: They possess multiple acidic sites, enabling high activity even at low concentrations [].
- Microwave Compatibility: Ionic liquids are suitable for microwave-assisted synthesis, significantly reducing reaction times [].
Q6: What are the key properties of tributyl citrate as a plasticizer?
A6: Tributyl citrate exhibits several desirable properties as a plasticizer, including:
- Biodegradability: TBC degrades naturally in the environment, making it a more sustainable alternative to persistent plasticizers [].
- Low Toxicity: TBC has demonstrated low toxicity in safety assessments, making it suitable for applications with potential human contact [].
- Compatibility with PVC: TBC effectively plasticizes polyvinyl chloride (PVC), enhancing its flexibility and processability [, , , ].
Q7: How does tributyl citrate compare to other common plasticizers like DOP?
A7: While both TBC and dioctyl phthalate (DOP) are effective plasticizers for PVC, TBC offers advantages in terms of:
- Lower Toxicity: TBC is considered a safer alternative to DOP, particularly for applications involving food contact or children's products [].
- Biodegradability: Unlike DOP, which is persistent in the environment, TBC is biodegradable, reducing its environmental impact [].
Q8: Are there any limitations to using tributyl citrate as a plasticizer?
A8: While TBC offers numerous advantages, it's important to consider its limitations:
- Migration: TBC can migrate from PVC over time, particularly into fatty foods, which could impact the quality of food products and raise safety concerns [].
- Lower Plasticizing Efficiency: TBC may require higher concentrations than DOP to achieve similar levels of plasticization in PVC [, , ].
Q9: What are the primary applications of tributyl citrate?
A9: Tributyl citrate finds applications in various industries, including:
- Plasticizers: TBC is used as a plasticizer in PVC products, particularly those intended for food contact, medical devices, and children's toys [, , , , ].
- Pharmaceuticals: TBC can be incorporated into drug delivery systems to enhance the release of active ingredients from polymer matrices [].
- Biomedical Applications: TBC-plasticized poly(L-lactide) has shown potential in biomedical applications due to its biocompatibility and improved mechanical properties [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane](/img/structure/B47157.png)




![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)
![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)


![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)


![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)
